molecular formula C16H17N3O B7673387 N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide

Cat. No.: B7673387
M. Wt: 267.33 g/mol
InChI Key: HUYUPYJQMIGJMV-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a pyridine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-aminopyridine with 2-bromopyridine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxylic acid.

    Reduction: Formation of N-(2-pyrrolidin-1-ylphenyl)pyridine-4-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide
  • N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
  • N-(2-pyrrolidin-1-ylphenyl)pyrimidine-4-carboxamide

Uniqueness

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and interactions with molecular targets. Its pyridine-4-carboxamide moiety, in particular, plays a crucial role in its binding affinity and selectivity for certain enzymes and receptors.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-7-9-17-10-8-13)18-14-5-1-2-6-15(14)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUPYJQMIGJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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